Enzymatic N-Acetyltransferase Activity: 4-Chloro Substitution Reduces Relative Activity by Over 90% Compared to Unsubstituted Phenylglycine
In an in vitro N-acetyltransferase assay, DL-4-chlorophenylglycine exhibits a relative activity of only 7.4% ± 0.1% compared to L-phenylglycine (100%) and DL-2-chlorophenylglycine (56.9% ± 1.2%) [1]. The 4-chloro (para) substitution dramatically reduces substrate acceptance relative to the 2-chloro (ortho) analog, demonstrating regioselective discrimination by the enzyme.
| Evidence Dimension | Relative activity (%) in N-acetyltransferase assay |
|---|---|
| Target Compound Data | 7.4% ± 0.1% |
| Comparator Or Baseline | L-2-Phenylglycine: 100%; DL-2-Chlorophenylglycine: 56.9% ± 1.2% |
| Quantified Difference | 7.4-fold lower than ortho-chloro analog; 13.5-fold lower than unsubstituted |
| Conditions | In vitro N-acetyltransferase assay; results average of two independent experiments; each sample assayed in triplicate |
Why This Matters
This quantitative divergence in enzymatic recognition validates the use of DL-4-chlorophenylglycine in SAR studies and enzymatic profiling assays where substitution pattern determines metabolic fate.
- [1] PMC3957623. Table 3: Relative activity of phenylglycine derivatives with N-acetyltransferase. View Source
